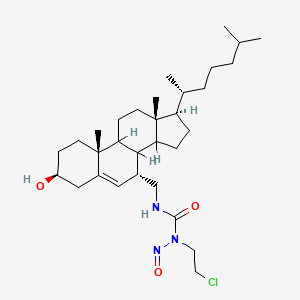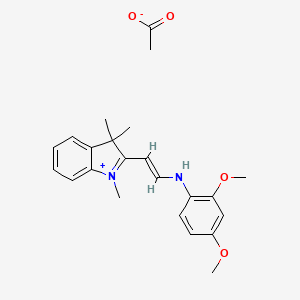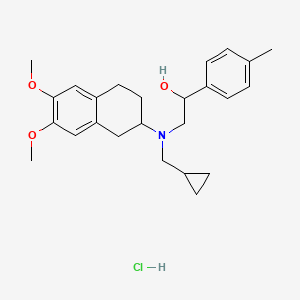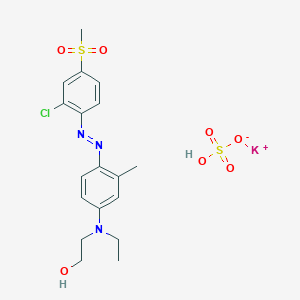
Ethanol, 2-((4-((2-chloro-4-(methylsulfonyl)phenyl)azo)-3-methylphenyl)ethylamino)-, hydrogen sulfate (ester), potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-((4-((2-chloro-4-(methylsulfonyl)phenyl)azo)-3-methylphenyl)ethylamino)-, hydrogen sulfate (ester), potassium salt is a complex organic compound with a unique structure. It is characterized by the presence of an azo group, a chloro substituent, and a methylsulfonyl group, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the azo compound. The azo group is formed through a diazotization reaction, where an aromatic amine is treated with nitrous acid, followed by coupling with another aromatic compound. The chloro and methylsulfonyl groups are introduced through electrophilic aromatic substitution reactions. The final step involves the esterification of the ethanol group with hydrogen sulfate and the formation of the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
The compound is used as a reagent in organic synthesis, particularly in the formation of azo dyes and pigments
Biology
In biological research, the compound is used as a probe to study enzyme mechanisms and as a substrate in biochemical assays. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking biological molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes and receptors. Its structural features allow for the design of molecules with high specificity and potency.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The azo group can participate in redox reactions, while the chloro and methylsulfonyl groups can engage in electrophilic and nucleophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological and chemical effects.
相似化合物的比较
Similar Compounds
Ethanol, 2-chloro-, 4-methylbenzenesulfonate: Similar in structure but lacks the azo group.
Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-: Contains a nitro group instead of a methylsulfonyl group.
Uniqueness
The presence of the azo group, chloro substituent, and methylsulfonyl group in Ethanol, 2-((4-((2-chloro-4-(methylsulfonyl)phenyl)azo)-3-methylphenyl)ethylamino)-, hydrogen sulfate (ester), potassium salt makes it unique. These functional groups confer specific reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
71673-08-0 |
|---|---|
分子式 |
C18H23ClKN3O7S2 |
分子量 |
532.1 g/mol |
IUPAC 名称 |
potassium;2-[4-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-N-ethyl-3-methylanilino]ethanol;hydrogen sulfate |
InChI |
InChI=1S/C18H22ClN3O3S.K.H2O4S/c1-4-22(9-10-23)14-5-7-17(13(2)11-14)20-21-18-8-6-15(12-16(18)19)26(3,24)25;;1-5(2,3)4/h5-8,11-12,23H,4,9-10H2,1-3H3;;(H2,1,2,3,4)/q;+1;/p-1 |
InChI 键 |
CBLAKVQCVWOHHM-UHFFFAOYSA-M |
规范 SMILES |
CCN(CCO)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)C)Cl)C.OS(=O)(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


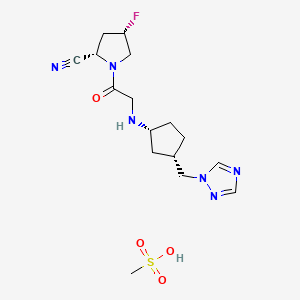

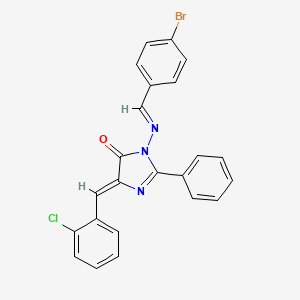

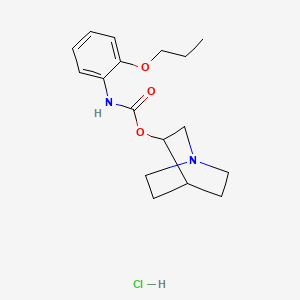
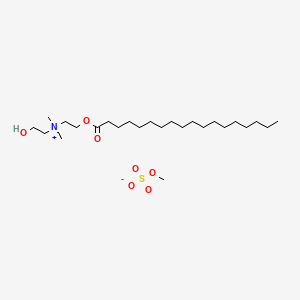
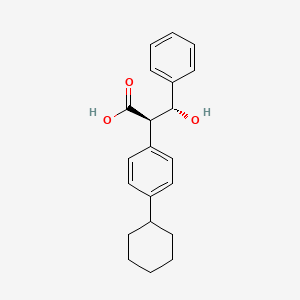
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)

![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)
